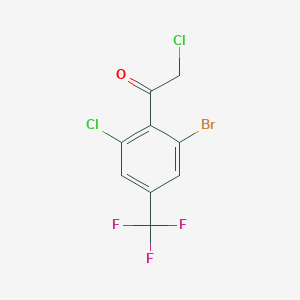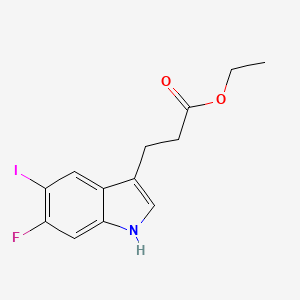
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities. This compound features a unique combination of fluorine and iodine substituents on the indole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common approach is the halogenation of an indole precursor, followed by esterification. For instance, starting with 6-fluoroindole, iodination can be achieved using iodine and a suitable oxidizing agent. The resulting 6-fluoro-5-iodoindole can then be subjected to a Friedel-Crafts acylation reaction with ethyl 3-bromopropanoate in the presence of a Lewis acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The fluorine and iodine substituents can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(5-Iodo-3-indolyl)propanoate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl 3-(6-Fluoro-3-indolyl)propanoate: Lacks the iodine substituent, leading to different chemical and biological properties.
Ethyl 3-(6-Chloro-5-iodo-3-indolyl)propanoate: Chlorine substituent instead of fluorine, which can alter its chemical behavior.
Uniqueness
Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is unique due to the presence of both fluorine and iodine substituents on the indole ring. This combination can significantly influence its chemical reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H13FINO2 |
|---|---|
Peso molecular |
361.15 g/mol |
Nombre IUPAC |
ethyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13FINO2/c1-2-18-13(17)4-3-8-7-16-12-6-10(14)11(15)5-9(8)12/h5-7,16H,2-4H2,1H3 |
Clave InChI |
QFSSYUWGUZKVJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CNC2=CC(=C(C=C21)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



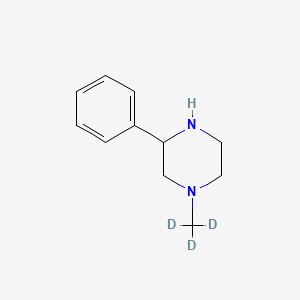


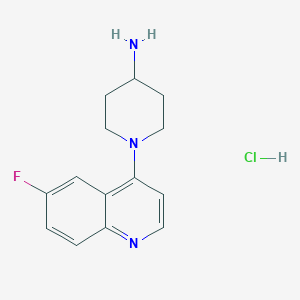
![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)

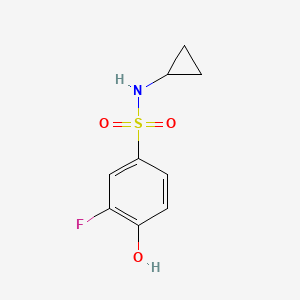


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)

